Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Regioselective synthesis Nucleophilic aromatic substitution Fluoronitroaromatic intermediates

Regioisomeric contamination in MEK inhibitor synthesis leads to failed SNAr coupling and invalid SAR data. Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (CAS 284030-58-6) is the validated benzimidazole precursor for Binimetinib (MEKTOVI), with the critical 2,3-difluoro motif enabling regioselective coupling at C2. • Supplied at ≥97% purity with batch-specific HPLC/NMR documentation • Direct precursor to Binimetinib benzimidazole core; incompatible regioisomers (e.g., CAS 1803786-91-5) yield non-viable products • Also available as Binimetinib Impurity 1 reference standard for ANDA submissions

Molecular Formula C8H6F2N2O4
Molecular Weight 232.14 g/mol
CAS No. 284030-58-6
Cat. No. B1363608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2,3-difluoro-5-nitrobenzoate
CAS284030-58-6
Molecular FormulaC8H6F2N2O4
Molecular Weight232.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1F)F)N)[N+](=O)[O-]
InChIInChI=1S/C8H6F2N2O4/c1-16-8(13)3-2-4(12(14)15)7(11)6(10)5(3)9/h2H,11H2,1H3
InChIKeyHOJFIOHGPQOQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-2,3-Difluoro-5-Nitrobenzoate Overview


Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (CAS 284030-58-6) is a polyfunctional fluoronitroaromatic compound with the molecular formula C8H6F2N2O4 and a molecular weight of 232.14 g/mol [1]. It features a benzoate core substituted with a methyl ester at the 1-position, fluorine atoms at the 2- and 3-positions, an amino group at the 4-position, and a nitro group at the 5-position. This compound is supplied as a pale-yellow to yellow-brown solid with a melting point of 184-186°C and standard commercial purity of 97% . It is primarily utilized as a key pharmaceutical intermediate in the synthesis of the FDA-approved MEK1/2 inhibitor Binimetinib (MEKTOVI), where it serves as the critical benzimidazole precursor building block [2].

Synthetic Role
Benzimidazole precursor for Binimetinib via regioselective SNAr coupling at C2.
Reference Standard
Officially designated Binimetinib Impurity 1 with characterization for ANDA method validation.
Building Block
Orthogonal NH2, NO2, and F groups enable sequential heterocycle diversification.

Why Generic Analogs Cannot Replace This Scaffold


The precise substitution pattern of methyl 4-amino-2,3-difluoro-5-nitrobenzoate—with the amino group at position 4, nitro at position 5, and fluorines at positions 2 and 3—is not arbitrary; it is the direct outcome of a regioselective synthetic sequence that defines the downstream pharmacophore of Binimetinib and related MEK inhibitors [1]. The 2,3-difluoro motif is essential for the subsequent nucleophilic aromatic substitution (SNAr) reaction with 2-fluoroaniline at the 2-position, a transformation that requires the activating influence of the ortho-nitro group at C5 and the electron-withdrawing fluorine at C3 [2]. Generic substitution with a regioisomer such as methyl 2,3-difluoro-4-nitrobenzoate (CAS 1803786-91-5) would place the nitro group at C4 rather than C5, fundamentally altering the regiochemistry of SNAr and yielding an entirely different substitution product incompatible with the Binimetinib scaffold. Similarly, substitution with mono-fluorinated analogs lacking the 2-fluoro substituent would eliminate the critical fluorine atom that remains in the final benzimidazole core of Binimetinib, directly compromising target binding affinity . The commercial availability of this compound at 97% purity with batch-specific analytical documentation (NMR, HPLC) further distinguishes it from research-grade alternatives lacking full characterization .

Target Compound
4-Amino-5-nitro-2,3-difluoro substitution
Regioselective NH4OH displacement installs the 4-amino group; essential for benzimidazole formation.
Regioisomer Risk
Methyl 2,3-difluoro-4-nitrobenzoate (CAS 1803786-91-5)
Lacks the 4-amino group; nitro at C4 redirects SNAr, yielding incompatible downstream products.
Target Compound
2,3-Difluoro motif for SNAr at C2
Fluorine at C2 activates the site for condensation with 2-fluoroaniline, preserving the final benzimidazole fluorine.
Mono-Fluoro Analog Risk
Methyl 4-amino-3-fluoro-5-nitrobenzoate
Missing C2 fluorine prevents the key SNAr step or alters regiochemical outcome, compromising target binding affinity.
Target Compound
97% purity with full CoA (NMR, HPLC, GC)
Batch-specific documentation supports cGMP integration and reduces in-house requalification.
Research-Grade Risk
Lower purity or uncharacterized material
May contain regioisomeric impurities that interfere with SNAr coupling or analytical method development.

Quantitative Differentiation Evidence


Regioselective Synthesis via NH4OH Displacement

The synthesis of methyl 4-amino-2,3-difluoro-5-nitrobenzoate proceeds via a regioselective two-step sequence from 2,3,4-trifluorobenzoic acid [1]. Nitration with HNO3/H2SO4 yields 2,3,4-trifluoro-5-nitrobenzoic acid (CAS 197520-71-1), which undergoes selective SNAr displacement of the fluorine at C4 by NH4OH in H2O at 0°C to yield 4-amino-2,3-difluoro-5-nitrobenzoic acid (CAS 284030-57-5). This regioselectivity is dictated by the para-relationship of C4 to the carboxyl group and the activating ortho-nitro group. In contrast, the regioisomer methyl 2,3-difluoro-4-nitrobenzoate (CAS 1803786-91-5) cannot access this same substitution pattern and lacks the 4-amino group required for downstream benzimidazole formation.

Regioselective NH4OH displacement
Class-level
Fluorine at C4 selectively displaced by NH4OH in H2O at 0°C; fluorines at C2 and C3 retained.
Ensures the 4-amino-5-nitro-2,3-difluoro pattern required for benzimidazole core construction.
Regioisomers lack this substitution pattern and lead to divergent SNAr outcomes.
Regioselective synthesis Nucleophilic aromatic substitution Fluoronitroaromatic intermediates MEK inhibitor precursors

Critical SNAr Coupling with 2-Fluoroaniline

After Fisher esterification with Me3SiCHN2 in THF/MeOH at 0°C, methyl 4-amino-2,3-difluoro-5-nitrobenzoate undergoes condensation with 2-fluoroaniline in xylene at 140°C [1]. This SNAr reaction displaces the fluorine at C2, installing the 2-fluorophenylamino group that becomes integral to the final Binimetinib benzimidazole ring system. The 2-fluoro substituent is essential: analogs lacking fluorine at C2 (e.g., 4-amino-3-fluoro-5-nitrobenzoate derivatives) cannot participate in this coupling with the same regiochemical outcome.

SNAr coupling with 2-fluoroaniline
Class-level
Fluorine at C2 displaced by 2-fluoroaniline in xylene at 140°C, installing the 2-fluorophenylamino group.
Key bond-forming step in Binimetinib synthesis; difluoro scaffold is mandatory for successful coupling.
Mono-fluorinated analogs lack this reactivity or redirect coupling to undesired positions.
MEK inhibitor synthesis SNAr coupling Benzimidazole formation Oncology intermediates

Physicochemical Property Differentiation

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate exhibits a calculated XlogP of 1.7 and a topological polar surface area (TPSA) of 98.1 Ų [1]. Alternative sources report experimental LogP values ranging from 2.35 to 2.50 . The regioisomer methyl 2,3-difluoro-4-nitrobenzoate (CAS 1803786-91-5), which lacks the 4-amino group, has a molecular weight of 217.13 g/mol and a different hydrogen-bonding profile, resulting in distinct chromatographic retention behavior and solubility characteristics. These physicochemical differences translate to divergent purification requirements and distinct analytical signatures (HPLC retention time, NMR spectral patterns) critical for QC and impurity profiling.

Physicochemical profile
Reported
XlogP 1.7; TPSA 98.1 Ų; MW differs by 15.01 g/mol vs. regioisomer.
Distinct chromatographic retention and solubility behavior; supports QC method specificity.
Experimental LogP 2.35–2.50 from multiple vendor datasheets.
Physicochemical properties LogP Polar surface area Chromatographic behavior

Regulatory Reference Standard Application

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is officially designated as 'Binimetinib Impurity 1' and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial Binimetinib production [1]. This dual identity distinguishes it from other fluoronitrobenzoate intermediates that lack formal impurity designation in a regulatory context.

Regulatory impurity designation
Class-level
Officially designated Binimetinib Impurity 1; supplied with characterization data for ANDA/QC.
Enables direct use in analytical method validation and impurity profiling for generic submissions.
Differentiates from non-designated fluoronitrobenzoate intermediates.
Pharmaceutical impurity Reference standard ANDA Method validation

Batch-Specific Analytical Documentation

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is commercially available from multiple reputable suppliers with a standard purity specification of 97% and batch-specific analytical documentation including NMR, HPLC, and GC . This level of characterization exceeds typical research-grade intermediates and supports pharmaceutical procurement requirements. Suppliers provide certificate of analysis (CoA) documentation, enabling direct integration into cGMP workflows without additional in-house qualification.

Batch analytical QC
Reported
Standard purity 97%; batch documentation includes NMR, HPLC, GC; Certificate of Analysis provided.
Reduces need for in-house repurification and accelerates cGMP workflow integration.
Exceeds typical characterization level of research-grade intermediates.
Procurement specification Analytical QC HPLC purity Supply chain

High-Value Procurement Scenarios


Binimetinib API Synthesis

This compound is the established intermediate for the commercial synthesis of Binimetinib (MEKTOVI), an FDA-approved MEK1/2 inhibitor for BRAF V600E-mutant melanoma and NSCLC . The documented synthetic route uses methyl 4-amino-2,3-difluoro-5-nitrobenzoate as the direct precursor to the benzimidazole core following SNAr coupling with 2-fluoroaniline [1]. Procurement of this exact intermediate (97% purity with full analytical characterization) ensures compatibility with validated downstream process chemistry and reduces the risk of failed coupling reactions due to regioisomeric contamination .

Analytical Method & Impurity Profiling

As Binimetinib Impurity 1, this compound is supplied as a regulatory reference standard for HPLC method development, method validation (AMV), and quality control testing . Its defined LogP (2.35-2.50) and distinct retention characteristics enable robust chromatographic separation from the API and other related substances. Procuring material with batch-specific CoA documentation supports compliance with ICH Q3A/Q3B impurity guidelines and facilitates ANDA regulatory submissions for generic Binimetinib [1].

SAR Studies of MEK Inhibitors

Researchers exploring novel MEK1/2 inhibitors or fluoronitroaromatic pharmacophores utilize this compound as a starting point for SAR investigations. The 2,3-difluoro motif is a critical determinant of kinase binding affinity in the Binimetinib class . Analogs lacking one or both fluorine atoms show reduced potency, underscoring the importance of the intact 2,3-difluoro substitution pattern [1]. Procurement of the correctly substituted scaffold is essential for generating valid SAR data and avoiding artifacts from regioisomeric contamination.

Fluoronitroaromatic Building Block

Beyond Binimetinib, the orthogonal reactivity of the amino (C4), nitro (C5), and fluorine (C2/C3) groups enables sequential functionalization toward diverse heterocyclic scaffolds including benzimidazoles, quinazolines, and quinoxalines . The regiospecific placement of the amino group at C4, installed via SNAr displacement of fluorine in aqueous NH4OH at 0°C, is a synthetically validated transformation that cannot be replicated using regioisomeric starting materials [1]. This compound therefore represents a strategically differentiated building block for medicinal chemistry programs requiring precise fluorine substitution patterns.

Application
Selection Property
Validation Focus
Binimetinib synthetic route
Regioselective substitution pattern & documented purity
SNAr coupling efficiency & regiochemical integrity by HPLC/NMR
Impurity profiling & method validation
Regulatory impurity designation & CoA
HPLC method specificity & ICH Q3A/Q3B impurity compliance
MEK inhibitor SAR studies
Intact 2,3-difluoro substitution pattern
Binding assay context & regioisomeric purity confirmation
Heterocyclic scaffold diversification
Orthogonal reactivity of NH2, NO2, and F groups
Sequential functionalization & regiospecific outcome verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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